molecular formula C15H7Cl3N4 B3033973 5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline CAS No. 129177-22-6

5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline

Cat. No. B3033973
CAS RN: 129177-22-6
M. Wt: 349.6 g/mol
InChI Key: ITNFXKMKDARIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline is a fused heterocyclic compound, formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . This class of compound is known for its potential as a therapeutic agent and is endowed with several pharmacological applications .


Synthesis Analysis

Triazoloquinazoline and its derivatives have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities . Many synthetic protocols have been developed to efficiently synthesize this fused heterocycle and its derivatives . Triazole and quinazoline rings fused at different positions which occurs in various isomeric forms such as, 1,2,4-triazolo [1,5- c ]quinazoline, 1,2,4-triazolo [1,5- a ]quinazoline, 1,2,4-triazolo [4,3- c ]quinazoline, 1,2,4-triazolo [4,3- a ]quinazoline, etc .


Molecular Structure Analysis

The structure of 5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline can be analyzed through its π-π interactions. The shortened π-π interactions between the heterocyclic part and π-donating NEt 2 -phenyl substituent are observed, the distance C (5)…C (29) [1 − x, y − 0.5, 1.5 − z] was found to be 3.274 Å, which is 0.13 Å less than sum of the V-d-W radii .


Chemical Reactions Analysis

The chemical reactions involving 5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline are complex and involve multiple steps. For example, thermal cyclization of 3-R-5-chloro-1,2,4-triazoles (R = Cl, Ph) afforded 2,6,10-tri-R- tris [1,2,4]triazolo [1,5- a :1′,5′ c :1″,5″- e ] [1,3,5]triazines .

properties

IUPAC Name

5-chloro-3-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl3N4/c16-8-5-6-9(11(17)7-8)13-20-21-14-10-3-1-2-4-12(10)19-15(18)22(13)14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNFXKMKDARIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)Cl)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline
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5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline
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5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline
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5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline
Reactant of Route 5
5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline
Reactant of Route 6
5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline

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